molecular formula C7H15BrO B1281122 1-Bromo-3-(tert-butoxy)propane CAS No. 30418-76-9

1-Bromo-3-(tert-butoxy)propane

Cat. No.: B1281122
CAS No.: 30418-76-9
M. Wt: 195.1 g/mol
InChI Key: ZEABOJSSUMGQAH-UHFFFAOYSA-N
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Description

1-Bromo-3-(tert-butoxy)propane is an organic compound with the molecular formula C7H15BrO. It is a colorless liquid that is used as a reagent in organic synthesis. The compound features a bromine atom attached to a three-carbon chain, which is further connected to a tert-butoxy group. This structure makes it a valuable intermediate in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-(tert-butoxy)propane can be synthesized through the reaction of 3-bromopropanol with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the mixture to promote the formation of the desired product. Another method involves the reaction of 3-bromopropyl chloride with sodium tert-butoxide under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the reaction of 3-bromopropanol with tert-butyl alcohol in the presence of a strong acid catalyst, followed by purification steps such as distillation to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(tert-butoxy)propane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: Although less common, the compound can be involved in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. These reactions typically occur under mild to moderate temperatures.

    Elimination Reactions: Strong bases such as potassium tert-butoxide are used to promote elimination reactions, often requiring elevated temperatures.

    Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products Formed

    Nucleophilic Substitution: Products include alcohols, nitriles, and amines.

    Elimination Reactions: Alkenes are the primary products.

    Oxidation and Reduction: Various oxidized or reduced forms of the compound can be obtained.

Scientific Research Applications

1-Bromo-3-(tert-butoxy)propane is used in a wide range of scientific research applications:

    Organic Synthesis: It serves as a versatile intermediate for the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.

    Material Science: It is employed in the synthesis of polymers and advanced materials.

    Biological Studies: The compound is used in biochemical assays and studies involving enzyme interactions.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(tert-butoxy)propane involves its ability to act as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This property makes it useful in various synthetic transformations and biochemical applications. The tert-butoxy group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-chloropropane: Similar in structure but with a chlorine atom instead of a tert-butoxy group.

    1-Bromo-3-methoxypropane: Features a methoxy group instead of a tert-butoxy group.

    1-Bromo-3-ethoxypropane: Contains an ethoxy group in place of the tert-butoxy group.

Uniqueness

1-Bromo-3-(tert-butoxy)propane is unique due to the presence of the bulky tert-butoxy group, which provides steric hindrance and influences the compound’s reactivity. This makes it particularly useful in reactions where selectivity is crucial, such as in the synthesis of complex organic molecules and pharmaceuticals.

Properties

IUPAC Name

2-(3-bromopropoxy)-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15BrO/c1-7(2,3)9-6-4-5-8/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEABOJSSUMGQAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10507636
Record name 1-Bromo-3-tert-butoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10507636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30418-76-9
Record name 1-Bromo-3-tert-butoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10507636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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